

SJPYT-195: A Technical Whitepaper on a Molecular Glue Degradar of GSPT1

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Compound of Interest

Compound Name: *Sjpyt-195*
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This document provides an in-depth technical overview of the initial studies and publications concerning **SJPYT-195**, a novel small molecule initially designed as a degrader of the pregnane X receptor (PXR). Subsequent research revealed its primary mechanism of action as a molecular glue that induces the degradation of the translation termination factor GSPT1, which in turn leads to the reduction of PXR protein levels. This whitepaper details the quantitative data from these foundational studies, outlines the experimental protocols used, and provides visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of **SJPYT-195**.

Table 1: In Vitro Degradation Efficacy of **SJPYT-195**

Target	Cell Line	Parameter	Value
Pregnane X Receptor (PXR)	SNU-C4 3xFLAG-PXR KI	DC50 (Half Maximal Degradation Concentration)	310 ± 130 nM[1]
Pregnane X Receptor (PXR)	SNU-C4 3xFLAG-PXR KI	DMax (Maximum Degradation)	85 ± 1%[1]
Pregnane X Receptor (PXR)	SNU-C4 3xFLAG-PXR KI	Protein Reduction (at 5 µM for 12h)	~50%[1]
Pregnane X Receptor (PXR)	SNU-C4 3xFLAG-PXR KI	mRNA Reduction (at 5 µM for 12h)	Negligible[1]

Table 2: Proteomic Selectivity of **SJPYT-195**

Treatment	Cell Line	Proteins Significantly Downregulated	Proteins Significantly Upregulated	Total Proteins Identified
5 µM SJPYT-195 (12h)	SNU-C4 3xFLAG-PXR KI	GSPT1, GSPT2, ZFP91, CYP1A1, BRIP1[1]	FOS	9,692

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Engineering

The human colorectal cancer cell line SNU-C4 was utilized for these studies. To facilitate the detection of the pregnane X receptor (PXR), a 3xFLAG epitope tag was genetically inserted at the N-terminus of the endogenous PXR gene using CRISPR/Cas9 technology. This resulted in the creation of the SNU-C4 3xFLAG-PXR knock-in (KI) cell line. Cells were cultured in standard conditions. For experiments involving proteasome inhibition, the proteasome inhibitor MG-132

was co-administered with **SJPYT-195** to assess the dependency of protein degradation on the proteasome pathway.

Western Blotting for Protein Degradation

SNU-C4 3xFLAG-PXR KI cells were treated with varying concentrations of **SJPYT-195** or a DMSO control for specified durations (e.g., 24 hours). Following treatment, cells were lysed, and total protein was quantified. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies specific for the FLAG epitope tag to detect PXR and for β -actin as a loading control. Subsequent incubation with secondary antibodies conjugated to a reporter molecule allowed for visualization and quantification of protein bands. The intensity of the FLAG-PXR band was normalized to the β -actin band to determine the extent of protein reduction.

Real-Time Quantitative PCR (RT-qPCR) for mRNA Analysis

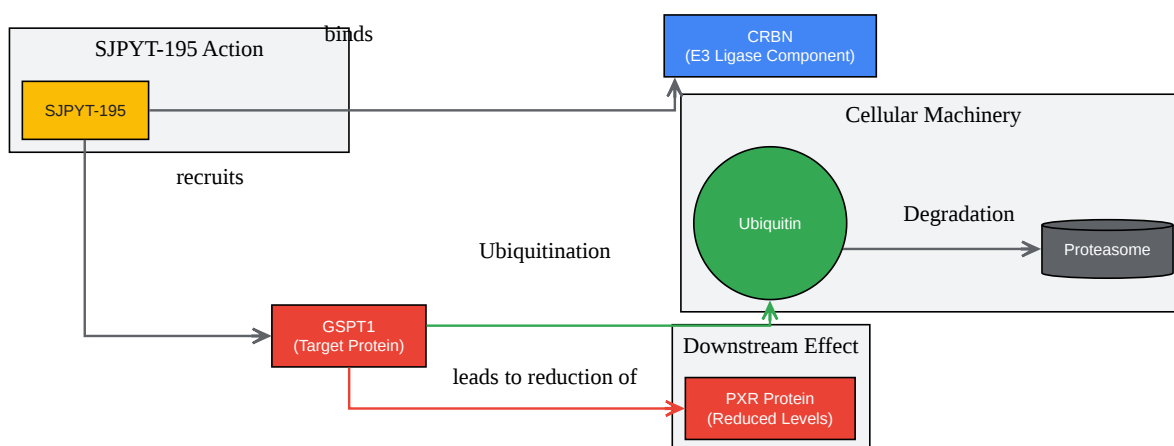
To determine if the reduction in PXR protein was due to a decrease in its corresponding mRNA, SNU-C4 3xFLAG-PXR KI cells were treated with 5 μ M **SJPYT-195** or DMSO for 12 hours. Total RNA was then extracted and reverse-transcribed into cDNA. RT-qPCR was performed using primers specific for PXR and a housekeeping gene for normalization. The relative PXR mRNA levels were calculated to assess any transcriptional effects of **SJPYT-195**.

Tandem Mass Tag (TMT) Mass Spectrometry for Proteome-wide Analysis

To identify the full spectrum of proteins affected by **SJPYT-195**, a proteome-wide analysis was conducted using TMT-MS. SNU-C4 3xFLAG-PXR KI cells were treated with either 5 μ M **SJPYT-195** or DMSO for 12 hours. Cells were lysed, and the proteins were digested into peptides. The peptides from each condition were labeled with unique tandem mass tags, allowing for the samples to be combined and analyzed in a single mass spectrometry run. The relative abundance of each identified protein was then quantified to determine which proteins were significantly up- or downregulated by **SJPYT-195** treatment.

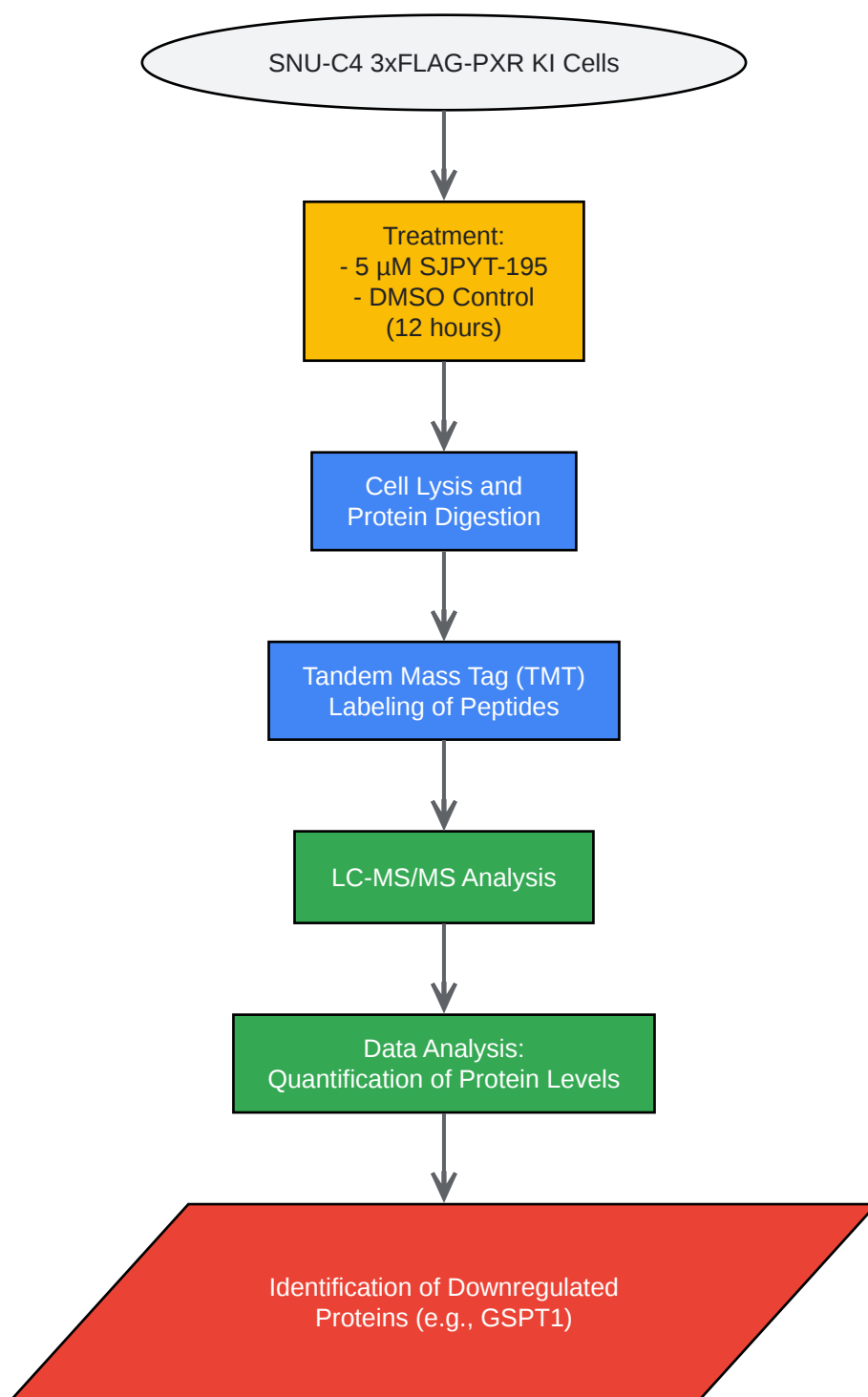
Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in the initial studies of **SJPYT-195**.



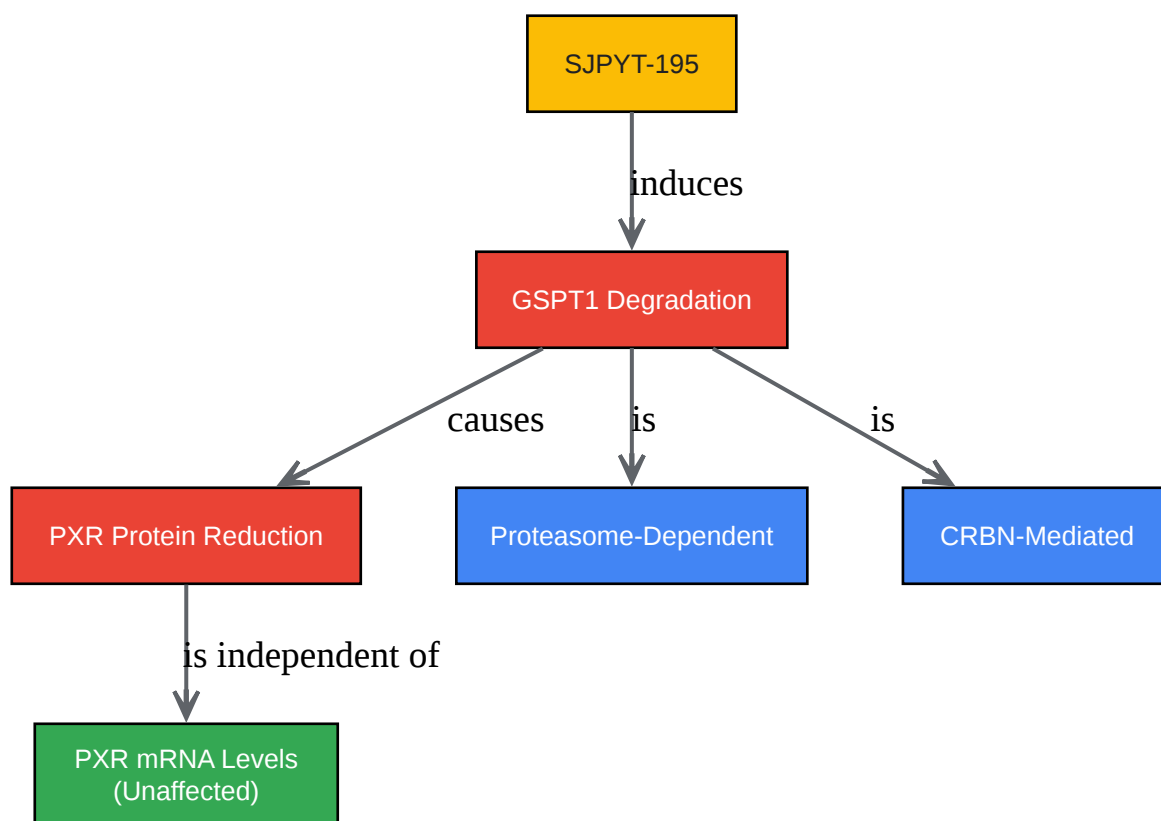
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Caption: Mechanism of action for **SJPYT-195** as a molecular glue degrader.



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Caption: Experimental workflow for proteome-wide target identification.



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Caption: Logical relationships in the mechanism of **SJPYT-195**.

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References

- 1. SJPYT-195: A Designed Nuclear Receptor Degradator That Functions as a Molecular Glue Degradator of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]
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